Idarubicin

描述

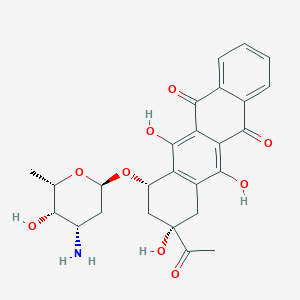

Structure

3D Structure

属性

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXDZDZNSLXDNA-TZNDIEGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57852-57-0 (Hydrochloride) | |

| Record name | Idarubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023142 | |

| Record name | Idarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Idarubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.72e-01 g/L | |

| Record name | Idarubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58957-92-9 | |

| Record name | Idarubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58957-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idarubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Idarubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Idarubicin in Acute Myeloid Leukemia (AML) Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of idarubicin, a potent anthracycline antibiotic, in the context of Acute Myeloid Leukemia (AML). This compound is a cornerstone of AML chemotherapy regimens, and a detailed understanding of its mode of action is critical for ongoing research, the development of novel therapeutic strategies, and overcoming drug resistance.

Core Mechanisms of Action

This compound exerts its cytotoxic effects on AML cells through a multi-pronged attack targeting fundamental cellular processes. The primary mechanisms include:

-

DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This physical obstruction disrupts the normal functioning of enzymes involved in DNA replication and transcription, leading to the inhibition of these vital processes.

-

Topoisomerase II Inhibition: this compound stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional stress during replication. By preventing the re-ligation of the DNA strands, this compound leads to the accumulation of double-strand breaks, a form of DNA damage that is highly toxic to the cell.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound structure can undergo redox cycling, leading to the production of reactive oxygen species (ROS). This surge in ROS induces oxidative stress, causing damage to DNA, lipids, and proteins, further contributing to cellular demise.

These actions collectively trigger downstream signaling pathways that culminate in cell cycle arrest and programmed cell death (apoptosis).

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data related to the efficacy of this compound in AML cells.

| Cell Line | IC50 (nM) | Reference |

| K562 | 4.7 ± 1.3 | [2] |

| MOLM-14 | 2.6 ± 0.9 | [2] |

| HL-60 | Data not available in provided search results | |

| KG-1a | Data not available in provided search results | |

| OCI-AML3 | Data not available in provided search results |

Table 1: IC50 Values of this compound in Various AML Cell Lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 5.14 x 10^5 M⁻¹ | UV-Vis Spectrophotometry | [3] |

| Binding Constant (K) | 5.8 x 10^5 M⁻¹ | Fluorescence Spectroscopy | [3] |

Table 2: DNA Binding Affinity of this compound. The binding constant (K) is a measure of the strength of the interaction between this compound and DNA.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Measurement of Reactive Oxygen Species (ROS) Production

Assay: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) Assay

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.[4]

Protocol:

-

Cell Culture: Plate AML cells in a suitable culture vessel and allow them to adhere (if applicable).

-

Drug Treatment: Treat the cells with the desired concentration of this compound for the specified time. Include a vehicle-treated control group.

-

DCFH-DA Staining:

-

Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium, followed by two washes with 1x Phosphate-Buffered Saline (PBS).[5]

-

Measurement:

-

Add 1x PBS to the cells.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[5]

-

Assessment of DNA Damage

Assay: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

Principle: This assay measures DNA single- and double-strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape. The amount of DNA in the comet tail is proportional to the extent of DNA damage.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of AML cells treated with this compound and a control group.

-

Slide Preparation:

-

Mix the cell suspension with low melting point agarose.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour.[4]

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.[4]

-

Electrophoresis: Apply a voltage of ~25 V for 20-30 minutes.[4]

-

Neutralization and Staining:

-

Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the DNA damage by measuring the percentage of DNA in the comet tail using appropriate software.

-

Quantification of Topoisomerase II-DNA Cleavable Complexes

Assay: Trapped in Agarose DNA Immunostaining (TARDIS)

Principle: This assay quantifies topoisomerase II covalently bound to DNA in individual cells. Cells are embedded in agarose, and soluble proteins are removed by salt and detergent extraction, leaving behind the DNA and any covalently attached proteins. These trapped complexes are then detected by immunofluorescence.[6][7]

Protocol:

-

Cell Embedding:

-

Prepare a single-cell suspension of this compound-treated and control AML cells.

-

Mix the cells with low melting point agarose and spread a thin layer onto a microscope slide.

-

-

Lysis and Extraction:

-

Lyse the cells and extract soluble proteins by incubating the slides in a high-salt and detergent solution. This leaves the "nuclear ghosts" containing DNA and covalently bound proteins.[6]

-

-

Immunostaining:

-

Incubate the slides with a primary antibody specific for topoisomerase IIα or IIβ.

-

Wash the slides to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

DNA Staining and Mounting:

-

Counterstain the DNA with a fluorescent dye like DAPI or Hoechst.

-

Mount the slides with an anti-fade mounting medium.

-

-

Microscopy and Quantification:

-

Visualize the fluorescent signals using a fluorescence microscope.

-

Quantify the intensity of the topoisomerase II signal within each nucleus using image analysis software. The fluorescence intensity correlates with the number of trapped cleavable complexes.

-

Signaling Pathways and Visualizations

This compound-induced cellular damage triggers distinct signaling cascades leading to cell cycle arrest and apoptosis.

Apoptosis Signaling Pathway

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. The accumulation of DNA damage is a primary trigger for the intrinsic pathway, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax) and the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioners of apoptosis.

Caption: this compound-induced apoptosis signaling cascade in AML cells.

Cell Cycle Arrest Signaling Pathway

The DNA damage caused by this compound activates cell cycle checkpoints, primarily at the G2/M transition, to halt cell division and allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.

Caption: this compound-induced G2/M cell cycle arrest pathway in AML cells.

Experimental Workflow for Assessing this compound's Mechanism of Action

The following diagram illustrates a typical experimental workflow to investigate the multifaceted mechanism of this compound in AML cells.

Caption: A logical workflow for investigating this compound's effects on AML cells.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low-dose triptolide in combination with this compound induces apoptosis in AML leukemic stem-like KG1a cell line by modulation of the intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Visualization and Quantification of Topoisomerase-DNA Covalent Complexes Using the Trapped in Agarose Immunostaining (TARDIS) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to the Cellular Uptake and Intracellular Trafficking of Idarubicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicin is a potent anthracycline antibiotic and a key chemotherapeutic agent in the treatment of acute myeloid leukemia (AML).[1][2] Its efficacy is intrinsically linked to its efficient cellular uptake and specific intracellular trafficking to its primary target, nuclear DNA. As a 4-demethoxy analog of daunorubicin, its increased lipophilicity significantly enhances its ability to cross cellular membranes, resulting in higher intracellular concentrations and greater cytotoxicity compared to its parent compound.[3][4][5] This guide provides an in-depth examination of the molecular mechanisms governing this compound's journey into and within the cell, details the experimental protocols used to elucidate these pathways, and presents quantitative data and visual models to facilitate a comprehensive understanding.

Cellular Uptake of this compound: Mechanisms and Kinetics

The entry of this compound into cancer cells is a multifaceted process, involving both passive diffusion and carrier-mediated transport. Its high fat solubility allows it to readily enter cells.[4]

Mechanisms of Cellular Uptake

The primary mechanisms for this compound uptake are:

-

Passive Diffusion (Flip-Flop Mechanism): Due to its marked lipophilicity, this compound is proposed to cross the plasma membrane via a flip-flop mechanism, a process driven by its favorable partitioning into the lipid bilayer.[6]

-

Carrier-Mediated Transport: Evidence suggests the involvement of a carrier-mediated transport system.[7][8] Studies have shown that this compound uptake is temperature- and concentration-dependent. Furthermore, its uptake can be competitively inhibited by its analog daunorubicin, indicating a shared transport mechanism.[7][8] Potential transporters include nucleoside transporters and the organic cation transporter 1 (OCT1).[6]

-

Energy Dependence: The energy requirement for this compound uptake appears to be cell-type specific. In human leukemia HL60 cells, uptake was found to be partially mediated by an energy-independent carrier system. In contrast, uptake into human mononuclear cells (MNCs) was suggested to be an energy-dependent process.[7][8]

Quantitative Data on Cellular Uptake

This compound exhibits superior uptake kinetics compared to other anthracyclines, leading to significantly higher intracellular drug concentrations. Peak cellular concentrations in leukemia patients are achieved within minutes after injection and are over a hundred times greater than plasma concentrations.[5]

| Parameter | Cell Type | Value/Observation | Reference |

| Peak Cellular Concentration | Nucleated blood and bone marrow cells | Reached a few minutes after injection. | [5] |

| Intracellular vs. Plasma Conc. | Nucleated blood and bone marrow cells | >100-fold higher in cells. | [5] |

| Terminal Half-Life (Intracellular) | Nucleated blood and bone marrow cells | ~15 hours for this compound; ~72 hours for Idarubicinol (active metabolite). | [5] |

| Comparative Uptake | HL60 cells and MNCs | Uptake of this compound was greater than that of pirarubicin, daunorubicin, and adriamycin. | [7] |

| Cardiac Uptake Kinetics (Rat Heart) | Myocardial cells | Saturable, Michaelis-Menten type uptake (Km = 3.06 µM, Vmax = 46.0 µM/min). | [9] |

| Comparative Potency (In Vitro) | MOLT-4, HL60, CEM, K562 cell lines | This compound was at least twice as potent as Daunorubicin. | [10] |

| Intracellular Peak Concentration | Leukemic cells (Patients) | 70% of daunorubicin's peak, despite being given at one-fifth the dose. | [11] |

Experimental Protocols for Studying Cellular Uptake

Protocol 1: Measuring Intracellular Drug Concentration by HPLC

This method is used for the precise quantification of this compound and its metabolites within cells.

-

Cell Culture and Treatment:

-

Culture leukemia cell lines (e.g., HL60, K562) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seed cells at a density of 1 x 10⁶ cells/mL.

-

Treat cells with a defined concentration of this compound (e.g., 0.35 µM) for various time points (e.g., 0.5, 1, 2, 4 hours).[10]

-

-

Sample Preparation:

-

Harvest cells by centrifugation at 400 x g for 5 minutes at 4°C.

-

Wash the cell pellet three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer or through sonication.

-

Extract this compound and its metabolites from the cell lysate using a solvent mixture, such as chloroform/1-heptanol (9:1).[12]

-

Perform a re-extraction into an acidic aqueous phase (e.g., 0.1 M phosphoric acid).[12]

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 or Cyanopropyl column.[13][14]

-

Use a mobile phase, for example, consisting of 0.1 M KH₂PO₄ and tetrahydrofuran (70:30), supplemented with ion-pairing agents like sodium dodecyl sulfate and N,N-dimethyloctylamine.[14]

-

Detect the analytes using a fluorescence detector with an excitation wavelength of ~470 nm and an emission wavelength of ~580 nm.[13]

-

Quantify concentrations by comparing peak areas to a standard curve generated with known concentrations of this compound and its metabolites.

-

Protocol 2: Assessing Cellular Uptake by Flow Cytometry

This protocol leverages the intrinsic fluorescence of this compound for a rapid, semi-quantitative assessment of drug accumulation in a cell population.

-

Cell Preparation and Incubation:

-

Prepare a single-cell suspension of the desired cell line (e.g., CCRF-CEM) at a concentration of 1 x 10⁶ cells/mL.[15]

-

Incubate cells with this compound at a specific concentration and for various durations.

-

-

Staining and Washing:

-

After incubation, centrifuge the cells and wash them three times with cold PBS to remove the drug from the medium.[15]

-

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in PBS.

-

Analyze the cells using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel (e.g., PE or PE-Cy5 channel).

-

Record the mean fluorescence intensity (MFI) of the cell population, which is proportional to the intracellular this compound content.

-

Intracellular Trafficking and Efflux

Once inside the cell, this compound is trafficked to various subcellular compartments, with the nucleus being its primary site of action. Its retention within the cell is a key determinant of its therapeutic efficacy.

Subcellular Localization

-

Nuclear Targeting: The primary destination for this compound is the cell nucleus. Here, it intercalates into the DNA double helix, a process that physically obstructs the action of enzymes essential for DNA replication and transcription.[1] Specifically, it inhibits topoisomerase II by stabilizing the enzyme-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand breaks.[1][16]

-

Mitochondrial Interaction: Like other anthracyclines, this compound can interact with mitochondria. This interaction can lead to the generation of reactive oxygen species (ROS) and the induction of the mitochondrial apoptotic pathway, characterized by a loss of mitochondrial membrane potential.[2][17][18]

-

Membrane Intercalation: Its lipophilic nature allows this compound to intercalate into cellular membranes, including the plasma membrane and organellar membranes, altering their fluidity and permeability and impairing the function of membrane-bound proteins.[1]

Efflux Mechanisms

A crucial aspect of this compound's high potency is its ability to circumvent cellular efflux mechanisms that typically confer multidrug resistance.

-

P-glycoprotein (P-gp/MDR1): Many cancer cells develop resistance by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively expel chemotherapeutic agents.[1] this compound, however, exhibits a degree of resistance to P-gp-mediated efflux compared to daunorubicin.[1][17] While some studies have linked P-gp overexpression to poor outcomes, others have found no such correlation, suggesting that this compound's high lipophilicity may allow it to bypass P-gp-mediated efflux to a significant extent.[6][19] In some cases, this compound monotherapy has been shown to overcome P-gp-related resistance in pretreated leukemia patients.[20][21]

Experimental Protocol for Studying Drug Efflux

Protocol 3: Verapamil-Sensitive Efflux Assay

This assay determines the contribution of P-gp to the efflux of this compound by using verapamil, a known P-gp inhibitor.

-

Drug Loading:

-

Incubate leukemia cells (e.g., HEL, MOLM-13) with this compound for a set period (e.g., 1 hour) to allow for drug accumulation.

-

-

Efflux Initiation:

-

Centrifuge the cells to remove the drug-containing medium.

-

Resuspend the cells in a fresh, drug-free medium.

-

Divide the cell suspension into two groups: one with and one without a P-gp inhibitor (e.g., 50 µM verapamil).[6]

-

-

Time-Course Analysis:

-

Take aliquots of cells at various time points (e.g., 0, 15, 30, 60 minutes).

-

Immediately wash the cells in ice-cold PBS to stop the efflux.

-

-

Quantification:

-

Determine the intracellular this compound concentration at each time point using either HPLC (Protocol 1) or flow cytometry (Protocol 2).

-

Compare the rate of drug efflux in the presence and absence of verapamil. A significantly slower efflux rate in the presence of verapamil indicates P-gp-mediated transport.

-

Downstream Signaling and Cytotoxicity

This compound's interaction with its intracellular targets triggers a cascade of signaling events, culminating in cell cycle arrest and programmed cell death (apoptosis).

Molecular Mechanisms of Action

The cytotoxic effects of this compound are multifaceted:

-

Topoisomerase II Poisoning: By stabilizing the DNA-topoisomerase II cleavable complex, this compound induces irreversible DNA double-strand breaks.[1][22]

-

DNA Intercalation: It inserts between DNA base pairs, distorting the helix and interfering with DNA replication and transcription.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in this compound's structure undergoes redox cycling, producing ROS. This leads to oxidative stress, causing damage to DNA, lipids, and proteins.[1][23]

-

Histone Eviction: Like other anthracyclines, it can induce the removal of histones from chromatin, disrupting chromatin structure and gene regulation.[4]

Apoptosis Induction Pathways

The cellular damage inflicted by this compound activates apoptotic signaling pathways.

-

DNA Damage Response (DDR): The accumulation of DNA double-strand breaks is recognized by cell cycle checkpoints, particularly at the G2/M transition and in the S phase.[1] If the damage is beyond repair, the cell is directed to undergo apoptosis.[1]

-

Mitochondrial (Intrinsic) Pathway: this compound induces a time-dependent loss of mitochondrial membrane potential, an increase in intracellular calcium levels, and the activation of executioner caspase-3, key events in the intrinsic apoptotic pathway.[2][17]

Visualization of Pathways and Workflows

Caption: Overall mechanism of this compound action from uptake to apoptosis.

Caption: Experimental workflow for studying cellular uptake of this compound.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. The induction of apoptosis by daunorubicin and this compound in human trisomic and diabetic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. mdpi.com [mdpi.com]

- 7. Transport Mechanisms of this compound, an Anthracycline Derivative, in Human Leukemia HL60 Cells and Mononuclear Cells, and Comparison with Those of Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport mechanisms of this compound, an anthracycline derivative, in human leukemia HL60 cells and mononuclear cells, and comparison with those of its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P-glycoprotein inhibitors enhance saturable uptake of this compound in rat heart: pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of this compound and daunorubicin regarding intracellular uptake, induction of apoptosis, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the intracellular pharmacokinetics of daunorubicin and this compound in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An improved HPLC method for therapeutic drug monitoring of daunorubicin, this compound, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic analysis of this compound and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. The induction of apoptosis by daunorubicin and this compound in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemotherapeutic Drugs and Mitochondrial Dysfunction: Focus on Doxorubicin, Trastuzumab, and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. This compound monotherapy in multiply pretreated leukemia patients: response in relation to P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.uni-luebeck.de [research.uni-luebeck.de]

- 22. Formation and longevity of this compound-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Idarubicin Hydrochloride in DMSO: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of idarubicin hydrochloride when dissolved in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from various sources into a comprehensive resource. It includes quantitative solubility and stability data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.

Executive Summary

This compound hydrochloride, a potent anthracycline antibiotic and topoisomerase II inhibitor, is a cornerstone in the treatment of acute myeloid leukemia.[1][2] Its utility in preclinical and in vitro research often necessitates dissolution in a non-aqueous solvent, with DMSO being a common choice. This guide elucidates the key parameters of this compound hydrochloride's solubility and stability in DMSO, providing a foundational understanding for its effective use in a laboratory setting.

Solubility in DMSO

This compound hydrochloride exhibits high solubility in DMSO. However, reported values vary across different suppliers and methodologies. It is crucial to note that the use of fresh, anhydrous DMSO is recommended, as moisture absorption can reduce solubility.[3]

Table 1: Reported Solubility of this compound Hydrochloride in DMSO

| Solubility (mg/mL) | Molar Equivalent (mM) | Source |

| ~10 mg/mL | ~18.73 mM | Cayman Chemical[4], Sigma-Aldrich[5][6] |

| ≥26.7 mg/mL | ≥50.00 mM | RayBiotech[7] |

| 83.33 mg/mL | 156.06 mM | MedChemExpress[8] |

| 100 mg/mL | 187.28 mM | Selleck Chemicals[3] |

Note: The molecular weight of this compound hydrochloride is 533.95 g/mol .

For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve this compound hydrochloride in DMSO and then dilute with the aqueous buffer of choice.[4]

Experimental Protocol: Determination of Equilibrium Solubility in DMSO

This protocol outlines a general method for determining the equilibrium solubility of this compound hydrochloride in DMSO, based on standard laboratory procedures.

Objective: To determine the saturation concentration of this compound hydrochloride in DMSO at a specified temperature.

Materials:

-

This compound hydrochloride powder

-

Anhydrous DMSO

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound hydrochloride powder to a known volume of anhydrous DMSO in a sealed vial.

-

Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the supersaturated solution at a high speed to pellet the excess solid.

-

Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method. The peak area of this compound hydrochloride is compared to a standard curve prepared from known concentrations of the compound.

-

Calculation: The solubility is calculated by multiplying the concentration of the diluted sample by the dilution factor.

Workflow for Solubility Determination

Caption: A stepwise workflow for determining the equilibrium solubility of this compound hydrochloride in DMSO.

Stability in DMSO

The stability of this compound hydrochloride in DMSO is dependent on storage conditions, particularly temperature and duration.

Storage of Stock Solutions

For long-term storage, it is recommended to store stock solutions of this compound hydrochloride in DMSO at low temperatures.

Table 2: Recommended Storage Conditions and Stability of this compound Hydrochloride in DMSO

| Storage Temperature | Duration | Source |

| -20°C | 1 month | Selleck Chemicals[3] |

| -20°C | 6 months (sealed, away from moisture and light) | MedChemExpress[8] |

| -80°C | 1 year | Selleck Chemicals[3], MedChemExpress[8] |

It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] The solid form of this compound hydrochloride is stable for at least four years when stored at -20°C.[4]

Degradation Profile

Forced degradation studies have shown that this compound is unstable under certain conditions. It degrades in acidic and alkaline hydrolysis and through oxidation.[9] Prolonged contact with alkaline solutions will lead to decomposition.[10] Dilute solutions may be sensitive to light, and it is recommended to protect them from light.[10]

Experimental Protocol: Stability Assessment of this compound Hydrochloride in DMSO

This protocol provides a framework for assessing the stability of this compound hydrochloride in DMSO under specific storage conditions.

Objective: To evaluate the chemical stability of an this compound hydrochloride stock solution in DMSO over time at various temperatures.

Materials:

-

This compound hydrochloride stock solution in DMSO (e.g., 10 mg/mL)

-

Anhydrous DMSO

-

Amber vials with screw caps

-

Temperature-controlled storage units (e.g., -20°C and -80°C freezers, refrigerator at 4°C, and a benchtop at room temperature)

-

HPLC system with a UV detector

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound hydrochloride in anhydrous DMSO at a known concentration. Aliquot the solution into multiple amber vials.

-

Storage: Store the vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).

-

Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year).

-

Analysis: At each time point, retrieve a vial from each storage condition. Allow the sample to thaw and equilibrate to room temperature. Dilute the sample to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Inject the sample into the HPLC system. The stability-indicating method should be capable of separating the intact this compound hydrochloride from its potential degradation products.

-

Data Evaluation: The stability is determined by calculating the percentage of the initial this compound hydrochloride concentration remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.

Workflow for Stability Assessment

Caption: A procedural workflow for evaluating the stability of this compound hydrochloride in DMSO.

Mechanism of Action: Signaling Pathway

This compound hydrochloride exerts its cytotoxic effects primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II.[1][2][11][12] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[1] Additionally, this compound can generate reactive oxygen species (ROS), contributing to cellular damage.[1][2]

Signaling Pathway of this compound

Caption: The mechanism of action of this compound, leading to cancer cell death.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound hydrochloride in DMSO. The high solubility of this compound hydrochloride in DMSO makes it a suitable solvent for preparing stock solutions for in vitro studies. However, researchers must be mindful of the variability in reported solubility values and the importance of using anhydrous DMSO. For optimal stability, stock solutions should be stored in aliquots at -80°C and protected from light. The provided protocols offer a framework for laboratories to conduct their own assessments of solubility and stability, ensuring the integrity of their experimental results. A thorough understanding of these parameters is critical for the accurate and effective use of this compound hydrochloride in research and development.

References

- 1. Characterization of degradation products of this compound through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. who.int [who.int]

- 8. tsijournals.com [tsijournals.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. files.upei.ca [files.upei.ca]

In vitro activity of Idarubicin against different cancer cell lines

An In-Depth Technical Guide to the In Vitro Activity of Idarubicin Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (4-demethoxydaunorubicin) is a potent anthracycline antibiotic widely utilized in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML).[1] Its lipophilic nature facilitates rapid cellular uptake and nuclear localization, where it exerts its cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of cancer cell lines. It includes quantitative data on its cytotoxic potency, detailed experimental protocols for assessing its activity, and visualizations of its core mechanisms of action and related experimental workflows.

Core Mechanism of Action

This compound's primary mode of action involves a multi-faceted attack on DNA integrity and cellular replication processes. The key mechanisms are:

-

DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This physical distortion interferes with the molecular machinery of replication and transcription.[3][4]

-

Topoisomerase II Inhibition: The drug forms a stable ternary complex with DNA and the topoisomerase II enzyme.[3][4] This prevents the re-ligation of the double-strand breaks that topoisomerase II creates to relieve torsional strain, leading to the accumulation of permanent DNA damage.[3][5]

-

Generation of Reactive Oxygen Species (ROS): Through redox cycling, the quinone moiety in this compound's structure generates free radicals.[3][6] This induces significant oxidative stress, causing further damage to DNA, lipids, and proteins, and contributing to the activation of cell death pathways.[2][6][7]

These actions collectively trigger cell cycle arrest and initiate programmed cell death, or apoptosis, which is the ultimate driver of its anticancer effect.[3][6]

Quantitative Data: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound against various cancer cell lines as reported in the literature.

Table 1: Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 Value | Notes | Source(s) |

|---|---|---|---|---|

| K-562 | Chronic Myeloid Leukemia (CML) | 4.7 ± 1.3 nM | 72h exposure | [8] |

| K-562 | Chronic Myeloid Leukemia (CML) | 0.41 µg/mL (~770 nM) | - | [9] |

| MOLM-14 | Acute Myeloid Leukemia (AML) | 2.6 ± 0.9 nM | 72h exposure | [8] |

| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | 12 nM | 24h exposure, [3H]thymidine uptake assay | [10][11] |

| HL-60 | Acute Promyelocytic Leukemia (APL) | LC50 value reported, sensitive line | 72h exposure | [12] |

| HEL | Acute Myeloid Leukemia (AML) | LC50 value reported | 72h exposure | [12] |

| U937 | Histiocytic Lymphoma | IC50 reported for combination studies | 24h exposure | [13] |

| SKM-1 | Acute Myeloid Leukemia (AML) | IC50 reported for combination studies | 24h exposure |[13] |

Table 2: Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 Value | Notes | Source(s) |

|---|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 3.3 ± 0.4 ng/mL (~6.2 nM) | 24h exposure, monolayer culture | [1][14] |

| MCF-7 | Breast Adenocarcinoma | 7.9 ± 1.1 ng/mL (~14.8 nM) | 24h exposure, multicellular spheroids | [1][14] |

| U-87MG | Glioblastoma | >90% cell death at 3 µg/mL | 30 min exposure | [15] |

| 4 Human GB lines | Glioblastoma | >90% cell death at 3 µg/mL | 30 min exposure |[15][16] |

Note: IC50 values can vary significantly based on the experimental assay used (e.g., MTT, XTT, CellTiter-Glo), exposure duration, and specific culture conditions.

This compound-Induced Apoptosis Signaling Pathway

The DNA damage and oxidative stress induced by this compound converge on the intrinsic (mitochondrial) pathway of apoptosis. This process involves the activation of a cascade of cysteine proteases known as caspases, which execute the cell death program.

-

Initiation: DNA double-strand breaks and high levels of ROS act as initial stress signals.

-

Mitochondrial Activation: These signals lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This disrupts the mitochondrial outer membrane potential.[17]

-

Caspase Cascade: The compromised mitochondria release cytochrome c, which contributes to the formation of the apoptosome and the activation of initiator caspases (e.g., Caspase-9). These, in turn, cleave and activate effector caspases, most notably Caspase-3.[18][19]

-

Execution: Activated Caspase-3 cleaves critical cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling.[18]

References

- 1. This compound and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Anthracycline, Induces Oxidative DNA Damage in the Presence of Copper (II) | Anticancer Research [ar.iiarjournals.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 6. This compound-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Equipotent doses of daunorubicin and this compound for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Sequential combination of decitabine and this compound synergistically enhances anti-leukemia effect followed by demethylating Wnt pathway inhibitor promoters and downregulating Wnt pathway nuclear target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Intra-Arterial Delivery of this compound in Two Patients with Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intra-Arterial Delivery of this compound in Two Patients with Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The induction of apoptosis by daunorubicin and this compound in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MPA increases this compound-induced apoptosis in chronic lymphatic leukaemia cells via caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. research.uniupo.it [research.uniupo.it]

Introduction: The Rationale for Novel Idarubicin Analogs

An In-depth Technical Guide to the Discovery and Synthesis of Novel Idarubicin Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel analogs of this compound, a potent anthracycline used in cancer chemotherapy. The document details the rationale behind developing new analogs, focusing on strategies to overcome limitations such as drug resistance and dose-dependent cardiotoxicity. It includes detailed experimental methodologies, quantitative data from recent studies, and visualizations of key pathways and workflows.

This compound is a key chemotherapeutic agent, particularly in the treatment of acute myeloid leukemia (AML).[1][2] It is a 4-demethoxy analog of daunorubicin, a structural modification that increases its lipophilicity and cellular uptake.[3] Like other anthracyclines, this compound's clinical use is hampered by significant side effects, including cumulative dose-dependent cardiotoxicity and the development of drug resistance, often mediated by efflux pumps like P-glycoprotein (ABCB1).[4][5][6]

The primary mechanisms of action for clinically used anthracyclines like this compound involve DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.[1][7][8] However, recent research has revealed that these DNA-damaging activities are also linked to their severe side effects.[9][10] A second, independent mechanism—histone eviction from chromatin—has been identified.[3][9] Analogs that selectively induce histone eviction without causing DNA damage are promising candidates for safer and more effective cancer therapies. This has spurred research into novel analogs that can uncouple these two cytotoxic mechanisms and circumvent resistance.[6][9]

Dueling Mechanisms of Action: DNA Damage vs. Histone Eviction

The cytotoxic effects of anthracyclines are driven by two primary pathways. The classical pathway, associated with this compound and Doxorubicin, is centered on DNA damage. A newer class of analogs, however, functions primarily through chromatin damage via histone eviction, a mechanism that appears to be delinked from the severe side effects of traditional anthracyclines.[6][9]

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Chemotherapy - Wikipedia [en.wikipedia.org]

- 9. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Idarubicin Administration in Mouse Models of Leukemia

These application notes provide detailed protocols for the administration of Idarubicin in preclinical mouse models of leukemia. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and hematology.

Overview and Mechanism of Action

This compound is an anthracycline antineoplastic agent used in the treatment of acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of the enzyme topoisomerase II. This leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and causing DNA double-strand breaks.[1] The accumulation of DNA damage triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis) in rapidly dividing cancer cells.[1] this compound is often used in combination with other chemotherapeutic agents, such as cytarabine, to enhance its anti-leukemic effects.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the key steps in the signaling pathway initiated by this compound, leading to apoptosis in leukemia cells.

Experimental Protocols

Murine Leukemia Models

Several mouse models can be utilized for studying the efficacy of this compound, including syngeneic models and xenograft models using human leukemia cell lines.

Commonly Used Leukemia Cell Lines:

-

P388: A murine leukemia cell line.

-

WEHI-3B: A murine myelomonocytic leukemia cell line.[2]

-

HL-60, K-562, MOLM13, MOLT-4: Human leukemia cell lines for xenograft models.

Mouse Strains:

-

Syngeneic Models: DBA/2 or BALB/c mice are often used for the P388 and WEHI-3B cell lines, respectively.

-

Xenograft Models: Immunocompromised mice such as NOD/SCID or NSG mice are required for the engraftment of human leukemia cell lines.

Preparation and Administration of this compound

Materials:

-

This compound hydrochloride powder

-

Sterile 0.9% saline solution or 5% dextrose solution

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Protocol for Intravenous Administration:

-

Reconstitution: Aseptically reconstitute the this compound hydrochloride powder with sterile 0.9% saline or 5% dextrose to a desired stock concentration (e.g., 1 mg/mL). Protect the solution from light.

-

Dosage Calculation: Calculate the required volume of this compound solution based on the individual mouse's body weight and the desired dose (see Table 1 for examples).

-

Dilution: Dilute the calculated volume of the this compound stock solution with sterile saline to a final injection volume suitable for intravenous administration in mice (typically 100-200 µL).

-

Animal Restraint: Properly restrain the mouse.

-

Intravenous Injection: Administer the this compound solution via intravenous injection into the lateral tail vein. The injection should be given slowly over 1-2 minutes.

Caution: this compound is a potent cytotoxic agent and should be handled with appropriate safety precautions.

Assessment of Treatment Efficacy

2.3.1. Survival Analysis

-

Leukemia Induction: Inoculate mice with a predetermined number of leukemia cells intravenously.

-

Treatment Initiation: Begin this compound treatment at a specified time point after leukemia cell inoculation.

-

Monitoring: Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy, hind-limb paralysis).

-

Euthanasia: Euthanize mice when they reach a humane endpoint (e.g., >20% weight loss, inability to access food or water, severe lethargy).

-

Data Analysis: Record the date of death or euthanasia for each mouse. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between treatment groups.

2.3.2. Quantification of Leukemia Burden by Flow Cytometry

-

Sample Collection: At specified time points, collect peripheral blood, bone marrow, and spleen from euthanized mice.

-

Single-Cell Suspension: Prepare single-cell suspensions from the collected tissues.

-

Peripheral Blood: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Perform red blood cell lysis.

-

Bone Marrow: Flush the femur and tibia with PBS or RPMI media.

-

Spleen: Mechanically dissociate the spleen and pass through a cell strainer.

-

-

Antibody Staining: Stain the cells with fluorescently conjugated antibodies specific for leukemia markers (e.g., GFP if using fluorescently labeled cells, or specific cell surface markers like CD45, c-Kit, Gr-1 for murine leukemia).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the leukemia cell population to determine its percentage within the total viable cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound efficacy in a mouse model of leukemia.

Quantitative Data

The following tables summarize exemplary quantitative data for this compound administration in mouse models of leukemia.

Table 1: this compound Dosage and Survival in Murine Leukemia Models

| Leukemia Model | Mouse Strain | This compound Dose (mg/kg) | Administration Schedule | Outcome Measure | Result |

| P388 Leukemia | DBA/2 | Optimal Dose (not specified) | Intravenous | T/C (%)* | 200-250% |

| WEHI-3B Ascites | CD-1 nude | 0.55 | Intravenous, Days 1, 4, 7 | Survival | Increased survival time compared to control |

| WEHI-3B Ascites | CD-1 nude | 0.77 | Intravenous, Days 1, 4, 7 | Survival | Increased survival time compared to control |

*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100.

Table 2: Combination Therapy with Cytarabine in the WEHI-3B Mouse Model

| Treatment Group | This compound Dose (mg/kg) | Cytarabine Dose (mg/kg) | Administration Schedule | Outcome |

| Free Drug Combination | 0.9 | 300 | Intravenous, Days 1, 4, 7 | Increased survival compared to control |

| Liposomal Formulation | 0.55 | Varies based on ratio | Intravenous, Days 1, 4, 7 | Significantly enhanced efficacy over free drug combination |

| Liposomal Formulation | 0.77 | Varies based on ratio | Intravenous, Days 1, 4, 7 | Significantly enhanced efficacy over free drug combination |

Note: The efficacy of this compound can be significantly enhanced when delivered in a liposomal formulation with cytarabine, maintaining a synergistic molar ratio.[2]

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of this compound in mouse models of leukemia. Careful consideration of the leukemia model, mouse strain, and this compound dosage regimen is crucial for obtaining robust and reproducible results. The assessment of both survival and leukemia burden provides a comprehensive evaluation of therapeutic efficacy.

References

Application Notes and Protocols for the Development of Targeted Liposomal Idararubicin Formulations

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of liposomal Idarubicin formulations designed for targeted delivery. These guidelines are intended to assist researchers in the preparation, characterization, and evaluation of these advanced drug delivery systems.

Introduction

This compound, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for various hematological malignancies. However, its clinical application is often limited by dose-dependent cardiotoxicity and a lack of tumor specificity. Encapsulating this compound within liposomes offers a promising strategy to mitigate these drawbacks. Liposomal delivery systems can alter the pharmacokinetic profile of the drug, leading to prolonged circulation times and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these liposomes can be functionalized with targeting ligands to facilitate active targeting to cancer cells, thereby enhancing therapeutic efficacy and reducing off-target effects.

This document outlines the methodologies for creating both conventional and targeted liposomal this compound formulations, detailing the necessary protocols for their synthesis, characterization, and preliminary in vitro evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on liposomal this compound formulations, providing a comparative overview of different preparation methods and their outcomes.

Table 1: Physicochemical Properties of Non-Targeted Liposomal this compound Formulations

| Lipid Composition | Preparation Method | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DSPC/Cholesterol/DSPE-PEG2000 | Thin-film hydration & Extrusion | ~100 | ≤ 0.1 | ~ -30 | >95 | [1][2] |

| DPPC/DSPC/DSPE-PEG | Thin-film hydration & Extrusion | ~85 | - | - | - | [3][4] |

| DSPC/DSPE-PEG2000 | Thin-film hydration & Extrusion | - | - | - | - | [5] |

| Unspecified | Thin-film hydration & Extrusion | 157 | 0.25 | -50.33 | ~70 |

Table 2: Physicochemical Properties of Targeted Liposomal this compound Formulations

| Lipid Composition | Targeting Ligand | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Unspecified | Trastuzumab | 169 | 0.2 | -19.3 | ~70 |

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and characterization of liposomal this compound.

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.

Materials:

-

Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

-

Chloroform

-

Hydration buffer (e.g., sucrose solution, ammonium sulfate solution)

-

This compound hydrochloride

-

Phosphate buffered saline (PBS)

Equipment:

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dialysis tubing or size exclusion chromatography column

Procedure:

-

Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask at the desired molar ratio.[6]

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the chosen aqueous buffer by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion):

-

Subject the MLV suspension to several freeze-thaw cycles to increase the encapsulation efficiency.

-

Extrude the suspension multiple times (e.g., 10-20 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[6] This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

Protocol 2: Active Drug Loading using an Ammonium Sulfate Gradient

This active loading method, also known as remote loading, is highly efficient for encapsulating amphipathic weak bases like this compound.

Procedure:

-

Prepare liposomes as described in Protocol 1, using an ammonium sulfate solution as the hydration buffer.

-

Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose or saline solution. This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

-

Add the this compound hydrochloride solution to the liposome suspension.

-

Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 30 minutes).[1] The uncharged this compound will diffuse across the lipid bilayer and become protonated and trapped by the ammonium ions inside the liposome.

-

Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Protocol 3: Characterization of Liposomal Formulations

Accurate characterization is crucial to ensure the quality and reproducibility of the liposomal formulation.

1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS).[1]

-

Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., PBS) and measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

2. Encapsulation Efficiency:

-

Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Separate the liposome-encapsulated drug from the free drug using a mini-column (e.g., Sephadex G-50).[1]

-

Disrupt the liposomes by adding a surfactant (e.g., Triton X-100).

-

Quantify the amount of encapsulated this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

-

3. Morphology:

-

Method: Cryo-Transmission Electron Microscopy (Cryo-TEM).[1]

-

Procedure: Vitrify a thin film of the liposome suspension on a TEM grid by plunge-freezing in liquid ethane. Image the frozen-hydrated liposomes using a transmission electron microscope to observe their size, shape, and lamellarity.

Visualizations

The following diagrams illustrate key processes in the development and mechanism of action of targeted liposomal this compound.

Caption: Experimental workflow for the preparation and characterization of this compound-loaded liposomes.

Caption: Mechanism of targeted liposomal this compound delivery and action.

In Vitro Cell Viability Assay

This protocol is used to assess the cytotoxicity of the liposomal this compound formulations against cancer cell lines.

Materials:

-

Cancer cell line (e.g., HER2-overexpressing HN5 or MCF-7 cells)[7]

-

Complete cell culture medium

-

Free this compound

-

Liposomal this compound formulations

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

Equipment:

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of free this compound, non-targeted liposomal this compound, and targeted liposomal this compound. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth). Studies have shown that immunoliposomal forms of this compound can be more effective than liposomal or free drug formulations in killing cancer cells.[7]

These protocols provide a foundational framework for the development and evaluation of targeted liposomal this compound formulations. Researchers should optimize these methods based on their specific targeting strategies and experimental goals.

References

- 1. Enhanced Antitumor Efficacy of Cytarabine and this compound in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formulation and optimization of this compound thermosensitive liposomes provides ultrafast triggered release at mild hyperthermia and improves tumor response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ovid.com [ovid.com]

- 7. Potential Advantages of this compound-Loaded Trastuzumab-Coated Liposomes for Combating Head and Neck Squamous Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Idarubicin and Cytarabine Combination Therapy in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical data and methodologies for evaluating the combination therapy of idarubicin and cytarabine, a standard induction regimen for Acute Myeloid Leukemia (AML).[1][2][3] The synergistic effects of this combination have been explored in various preclinical models, and this document outlines the key quantitative findings, detailed experimental protocols, and relevant cellular signaling pathways.

Data Presentation: In Vitro Efficacy and Synergy

The combination of this compound and cytarabine has demonstrated synergistic cytotoxicity across a range of AML cell lines. The optimal molar ratio for achieving this synergy is a critical parameter in designing effective combination therapies.

| Cell Line | Optimal Synergistic Molar Ratio (Cytarabine:this compound) | Combination Index (CI) Value | Notes |

| Multiple Leukemia Cell Lines | 20:1 to 40:1 | <1 (Synergistic) | Synergistic effects were observed in nine leukemia cell lines (KG-1, OCI-AML-3, Kasumi-1, HL-60, MV-4-11, WEHI-3B, Molt-4, CCRF-CEM, MOLM-13).[1][2][4] |

| CCRF-CEM | 30:1 | Not explicitly stated | A dual-loaded liposomal formulation with this ratio showed enhanced antitumor efficacy.[1][4] |

| Solid Tumor Cell Lines | Variable | Not consistently synergistic | The synergistic effect was less pronounced in four solid tumor cell lines (HCT116, KP-4, TOV-21G, ES-2) compared to leukemia cell lines.[1] |

Table 1: Summary of In Vitro Synergistic Effects of Cytarabine and this compound. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following are protocols for key experiments used to evaluate the combination of this compound and cytarabine.

Protocol 1: Cell Viability Assay (Luminescent-Based)

This protocol is adapted from a study utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of this compound and cytarabine in leukemia cell lines.[1]

Objective: To quantify the viability of leukemia cells following treatment with this compound, cytarabine, and their combination.

Materials:

-

Leukemia cell lines (e.g., CCRF-CEM, HL-60, MV-4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10-15% FBS)

-

96-well opaque-walled microplates

-

This compound hydrochloride

-

Cytarabine

-

Dimethyl sulfoxide (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Drug Preparation and Treatment:

-

Prepare stock solutions of this compound and cytarabine in DMSO.

-

For single-agent treatments, prepare serial dilutions of each drug. A typical starting concentration is 30 µM with a 3-fold dilution series for a total of 10 concentrations.[1]

-

For combination treatments, prepare mixtures of cytarabine and this compound at various molar ratios (e.g., 5:1, 10:1, 20:1, 30:1, 40:1, 50:1).[1]

-

Add the drug solutions to the respective wells. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Include a DMSO-only control.

-

-

Incubation:

-

Luminescence Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 (half-maximal inhibitory concentration) for each treatment.

-

For combination treatments, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.

-

Protocol 2: In Vivo Murine Ascites Model

This protocol describes an in vivo efficacy study using a WEHI-3B ascites model in nude mice to evaluate a liposomal formulation of cytarabine and this compound.[1]

Objective: To assess the in vivo antitumor efficacy of combined cytarabine and this compound.

Materials:

-

Female CD-1 nude mice (5-7 weeks old)

-

WEHI-3B murine leukemia cells

-

Liposomal formulation of cytarabine and this compound (or free drug combination)

-

Phosphate-buffered saline (PBS)

-

Syringes and needles for intravenous injection

Procedure:

-

Animal Acclimatization:

-

House the mice in a barrier environment with free access to food and water for at least one week to acclimatize.[1]

-

-

Tumor Cell Implantation:

-

Inject WEHI-3B cells intravenously into the mice to establish the leukemia model.

-

-

Treatment Administration:

-

On day 1, 4, and 7 post-tumor implantation, administer the treatment intravenously.[1]

-

Treatment groups can include:

-

-

Monitoring and Efficacy Evaluation:

-

Monitor the mice for signs of toxicity and tumor progression.

-

Record survival data for each group.

-

The primary endpoint is typically an increase in lifespan or a delay in tumor progression compared to the control group.

-

-

Ethical Considerations:

-

All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the preclinical evaluation of this compound and cytarabine combination therapy.

Figure 1: Mechanism of Action of this compound and Cytarabine. this compound intercalates into DNA and inhibits topoisomerase II, leading to DNA damage.[7][8] Cytarabine, a pyrimidine analog, inhibits DNA polymerase, thereby halting DNA synthesis.[9] Cytarabine can also activate the MAPK pathway, leading to the upregulation of the anti-apoptotic protein Mcl-1, which may contribute to drug resistance.[3]

Figure 2: Preclinical Evaluation Workflow. This diagram outlines the key steps for the in vitro and in vivo assessment of this compound and cytarabine combination therapy. The workflow progresses from cell-based assays to animal models to determine efficacy.

References

- 1. Enhanced Antitumor Efficacy of Cytarabine and this compound in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Antitumor Efficacy of Cytarabine and this compound in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and this compound Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Following Idarubicin Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (IDA) is a potent anthracycline antibiotic widely utilized in chemotherapy, particularly for treating acute myeloid leukemia.[1][2][3] Its primary mechanism of action involves intercalating with DNA and inhibiting topoisomerase II, which leads to DNA damage and the induction of apoptosis, or programmed cell death.[1][3][4] Additionally, this compound can generate reactive oxygen species (ROS), further contributing to cellular stress and apoptosis.[2][4] Understanding and quantifying the apoptotic response to this compound is crucial for evaluating its efficacy and optimizing cancer treatment protocols.

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method for assessing apoptosis.[5][6] This technique allows for the differentiation of viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells based on changes in the plasma membrane.[5][7][8] This application note provides a detailed protocol for inducing apoptosis in a cancer cell line using this compound and subsequently analyzing the apoptotic cell population by flow cytometry.

Principle of the Assay